

Independent verification of Encaleret's effect on mineral homeostasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Encaleret**
Cat. No.: **B607308**

[Get Quote](#)

Encaleret's Impact on Mineral Homeostasis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Encaleret**'s performance in regulating mineral homeostasis against the standard of care for Autosomal Dominant Hypocalcemia Type 1 (ADH1). The information presented is based on data from clinical trials, offering a comprehensive overview for research and drug development professionals.

Executive Summary

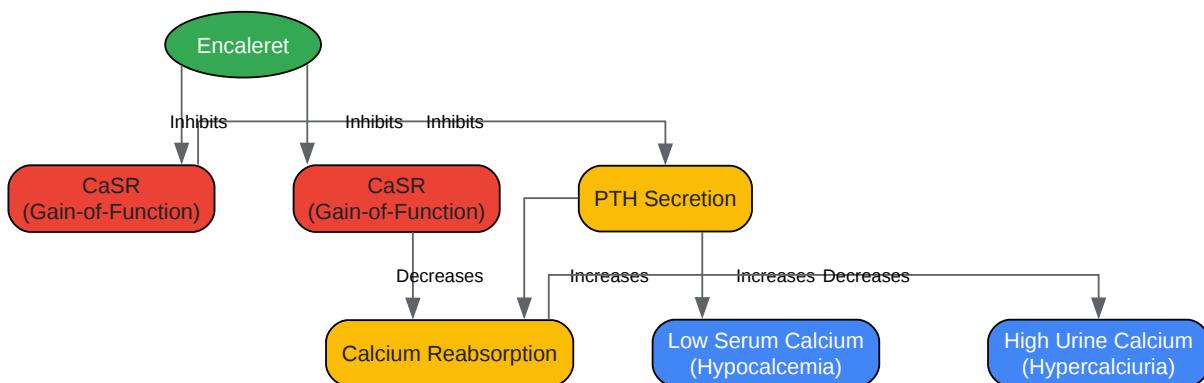
Encaleret, an investigational oral calcilytic, has demonstrated significant efficacy in normalizing key markers of mineral homeostasis in patients with ADH1. Clinical trial data suggests that **Encaleret**, by targeting the underlying pathophysiology of the disease, offers notable advantages over the current standard of care, which primarily manages symptoms. This guide will delve into the quantitative data, experimental methodologies, and the mechanism of action of **Encaleret** in comparison to conventional therapy.

Comparative Data on Mineral Homeostasis

The following tables summarize the quantitative outcomes from clinical studies of **Encaleret** compared to the standard of care (oral calcium and active vitamin D supplements).

Table 1: Efficacy of **Encaleret** vs. Standard of Care in the Phase 3 CALIBRATE Study[1][2][3][4]

Endpoint	Encaleret	Standard of Care	p-value
<hr/>			
Primary Endpoint			
<hr/>			
Proportion of patients achieving normal serum AND urine calcium at Week 24	76% (34 of 45)	4% (2 of 45)	<0.0001
<hr/>			
Key Secondary Endpoints			
<hr/>			
Proportion of patients with intact PTH above the lower limit of the reference range at Week 24	91%	7%	<0.0001
<hr/>			
Mean change from baseline in albumin-corrected serum calcium from Week 4 to Week 24	+0.82 mg/dL	-	<0.0001
<hr/>			
Mean change from baseline in 24-hour urine calcium from Week 4 to Week 24	-200 mg/day	-	<0.0001
<hr/>			
Proportion of patients with normal albumin-corrected serum calcium by Day 3	71% (32 of 45)	-	-
<hr/>			


Table 2: Changes in Key Mineral Homeostasis Parameters (Phase 2b Study)

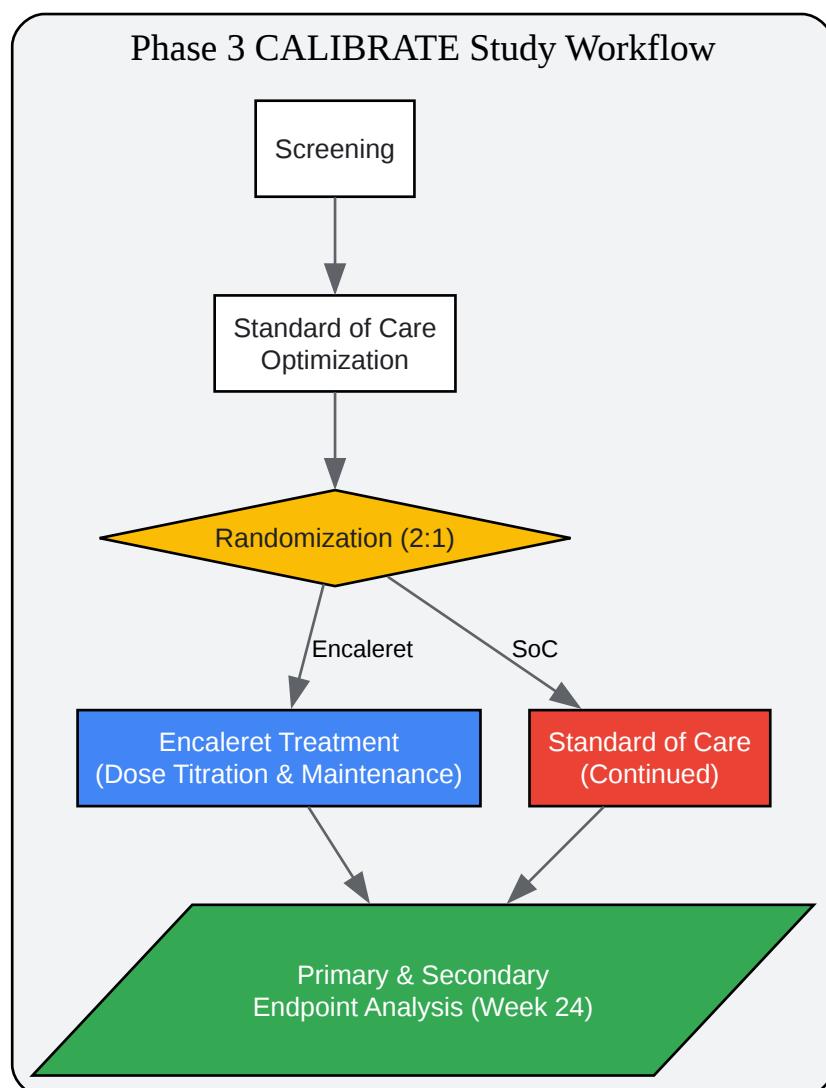
Parameter	Baseline (on Standard of Care)	Encaleret Treatment (24-week outpatient period)
Albumin-Corrected Blood Calcium	Hypocalcemic	Normalized
24-Hour Urinary Calcium Excretion	Hypercalciuric	Reduced to normal or near-normal levels
Intact Parathyroid Hormone (PTH)	Inappropriately low	Increased to normal levels
Blood Phosphorus	Elevated	Decreased to normal levels
Blood Magnesium	Low-normal	Increased to mid-normal levels

Mechanism of Action: Encaleret vs. Standard of Care

The standard of care for ADH1 involves administering oral calcium and active vitamin D to raise serum calcium levels. However, this approach does not address the underlying cause of the disease—a gain-of-function mutation in the calcium-sensing receptor (CaSR). Consequently, it often worsens hypercalciuria, increasing the risk of kidney stones and renal damage.

Encaleret, in contrast, is a negative allosteric modulator of the CaSR. It targets the root cause of ADH1 by reducing the hypersensitivity of the mutated CaSR to extracellular calcium. This targeted action leads to a more physiological regulation of mineral homeostasis. By antagonizing the CaSR, **Encaleret** is expected to increase PTH secretion from the parathyroid glands and enhance calcium reabsorption in the kidneys, thereby normalizing serum calcium levels.

[Click to download full resolution via product page](#)


Figure 1. Mechanism of Action of **Encaleret** in ADH1.

Experimental Protocols

The clinical evaluation of **Encaleret**'s effect on mineral homeostasis involved rigorous experimental protocols to ensure the accuracy and reliability of the data.

Study Design

The Phase 3 CALIBRATE study was a randomized, open-label study comparing the efficacy and safety of **Encaleret** to the standard of care in patients with ADH1. The study included a screening period, a standard of care optimization period, and a treatment period where patients were randomized to either continue standard of care or switch to **Encaleret**. The Phase 2b study was an open-label, dose-ranging study with inpatient and outpatient periods to evaluate the safety, tolerability, and efficacy of **Encaleret**.

[Click to download full resolution via product page](#)

Figure 2. Simplified workflow of the CALIBRATE Phase 3 clinical trial.

Key Laboratory Assessments

The following methodologies are standard for the key assessments performed in the clinical trials:

- Serum and Urine Calcium: Total calcium concentrations in serum and 24-hour urine collections are typically measured using automated colorimetric assays. Serum calcium levels are corrected for albumin concentration to provide a more accurate reflection of physiologically active calcium.

- Intact Parathyroid Hormone (PTH): Serum PTH levels are measured using two-site sandwich immunoassays (second or third generation) that specifically detect the full-length, biologically active PTH (1-84) molecule.
- Serum Phosphate and Magnesium: These electrolytes are measured using standard automated photometric or colorimetric assays.

For all laboratory measurements, adherence to strict pre-analytical procedures, such as fasting blood draws and proper specimen handling and storage, is crucial to ensure the accuracy of the results.

Conclusion

The available clinical trial data provides strong evidence for the potential of **Encaleret** to restore mineral homeostasis in patients with ADH1. By targeting the underlying genetic defect in the CaSR, **Encaleret** has been shown to normalize serum and urine calcium levels, as well as PTH, more effectively than the current standard of care. These findings suggest that **Encaleret** could represent a significant advancement in the treatment of ADH1, moving beyond symptom management to a more targeted and physiologically sound therapeutic approach. Further long-term studies will be important to continue to evaluate the sustained effects and safety profile of **Encaleret**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. hypopara.org [hypopara.org]
- To cite this document: BenchChem. [Independent verification of Encaleret's effect on mineral homeostasis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b607308#independent-verification-of-encaleret-s-effect-on-mineral-homeostasis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com